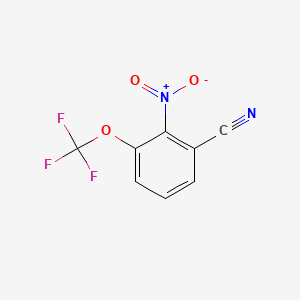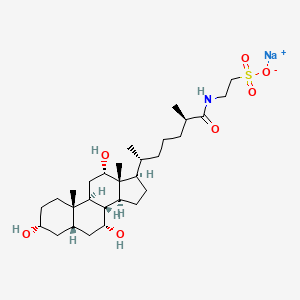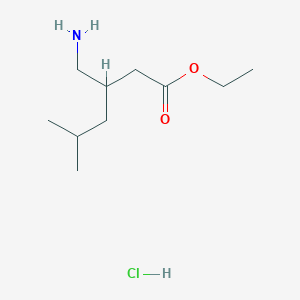
2-Bromoaniline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a deuterated form of 2-Bromoaniline, where four hydrogen atoms are replaced by deuterium. This compound is widely used in scientific research and organic synthesis due to its unique properties.
Métodos De Preparación
2-Bromoaniline-d4 can be synthesized by the reaction of N,N-dimethyl-4-anilinopiperidine with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by crystallization. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
2-Bromoaniline-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic reagent and reacts with electrophiles such as alkenes, alkynes, and aldehydes. The reaction proceeds through the formation of a bromonium ion, followed by an elimination step and a substitution step.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: Common reagents include bromine, hydrobromic acid, and cuprous bromide. Major products formed from these reactions include various substituted anilines and brominated compounds.
Aplicaciones Científicas De Investigación
2-Bromoaniline-d4 is widely used in scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Catalysis: It serves as a catalyst in organic transformations, aiding in the development of new synthetic methods.
Biological Research: It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It is also used to study the biochemical and physiological effects of bromoanilines and their derivatives.
Mecanismo De Acción
2-Bromoaniline-d4 acts as a nucleophilic reagent in organic reactions. It reacts with electrophiles through a series of steps, including the formation of a bromonium ion, an elimination step, and a substitution step. This mechanism allows it to participate in various organic transformations and syntheses.
Comparación Con Compuestos Similares
2-Bromoaniline-d4 can be compared with other similar compounds, such as:
2-Bromoaniline: The non-deuterated form, widely used in similar applications.
3-Bromoaniline: Another isomer with the bromine atom in the meta position.
4-Bromoaniline: An isomer with the bromine atom in the para position.
2-Iodoaniline: A similar compound with iodine instead of bromine.
2-Fluoroaniline: A compound with fluorine instead of bromine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing and studying reaction mechanisms.
Propiedades
Fórmula molecular |
C6H6BrN |
|---|---|
Peso molecular |
176.05 g/mol |
Nombre IUPAC |
2-bromo-3,4,5,6-tetradeuterioaniline |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |
Clave InChI |
AOPBDRUWRLBSDB-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])N)Br)[2H])[2H] |
SMILES canónico |
C1=CC=C(C(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


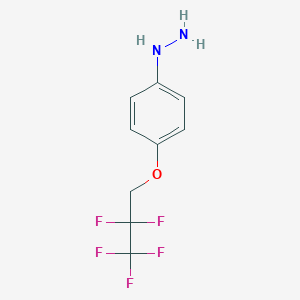
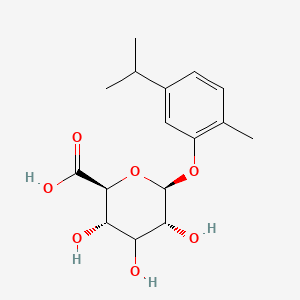
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
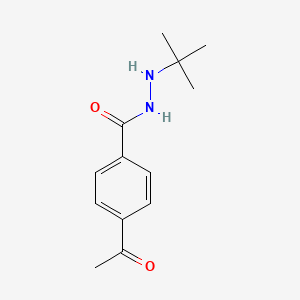
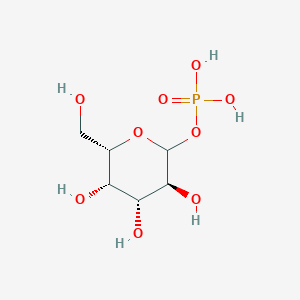
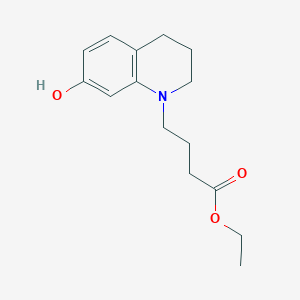
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

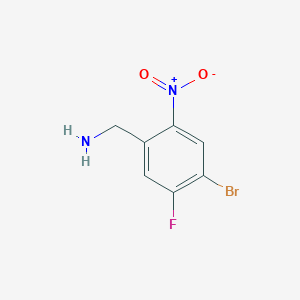
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
